molecular formula C17H26O3 B14590465 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal CAS No. 61103-77-3

2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal

Cat. No.: B14590465
CAS No.: 61103-77-3
M. Wt: 278.4 g/mol
InChI Key: UZGSPZQESGNAKG-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is an organic compound with a complex structure that includes a hydroxy group, a phenoxy group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propane-1,2-diol. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interaction profiles with molecular targets compared to its analogs .

Properties

CAS No.

61103-77-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-[2-hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal

InChI

InChI=1S/C17H26O3/c1-13(2)7-8-15(11-18)10-16(19)12-20-17-6-4-5-14(3)9-17/h4-6,9,11,13,15-16,19H,7-8,10,12H2,1-3H3

InChI Key

UZGSPZQESGNAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CC(CCC(C)C)C=O)O

Origin of Product

United States

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